2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Description

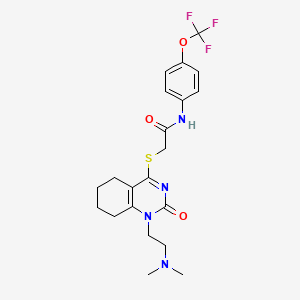

This compound is a quinazolinone-based acetamide derivative featuring a hexahydroquinazolinone core substituted with a dimethylaminoethyl group at position 1 and a 4-(trifluoromethoxy)phenyl acetamide moiety linked via a thioether bridge. The structural complexity arises from its fused bicyclic system, which confers rigidity, and the trifluoromethoxy group, which enhances metabolic stability and lipophilicity.

Properties

IUPAC Name |

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25F3N4O3S/c1-27(2)11-12-28-17-6-4-3-5-16(17)19(26-20(28)30)32-13-18(29)25-14-7-9-15(10-8-14)31-21(22,23)24/h7-10H,3-6,11-13H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYMILVJLPJQFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule notable for its potential biological activities. This article delves into its chemical structure, synthesis, and biological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a quinazolinone core structure that is characteristic of many biologically active molecules. Its molecular formula is , with a molecular weight of approximately 454.5 g/mol. The presence of various functional groups—including a dimethylaminoethyl side chain, a thioether linkage, and a trifluoromethoxy-substituted phenyl ring—suggests diverse pharmacological applications.

Structural Highlights

| Property | Details |

|---|---|

| Molecular Formula | C21H25F3N4O2S |

| Molecular Weight | 454.5 g/mol |

| IUPAC Name | This compound |

| CAS Number | 899950-07-3 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

- Formation of the Quinazolinone Core : This is achieved through condensation reactions involving appropriate substrates.

- Introduction of the Dimethylaminoethyl Group : This side chain is added through alkylation methods.

- Thioether Formation : The thioether bond is established via nucleophilic substitution reactions.

- Final Assembly : The trifluoromethoxy-substituted phenyl acetamide group is attached through amide bond formation.

Biological Activity

Research indicates that quinazolinone derivatives exhibit a broad spectrum of biological activities including:

- Kinase Inhibition : The compound's structure suggests potential as a kinase inhibitor, which is critical in cancer treatment and other diseases.

- Antitumor Properties : Several studies have shown that compounds with similar structures can inhibit tumor cell proliferation and induce apoptosis in cancer cells.

Case Studies

-

Kinase Inhibition Assays : In vitro studies demonstrate that derivatives of quinazolinones can effectively inhibit various kinases involved in cell signaling pathways related to cancer progression.

- Example: A study reported that a related quinazolinone derivative inhibited the activity of the EGFR kinase by more than 70%, suggesting potential therapeutic applications in EGFR-driven cancers.

-

Anticancer Activity : Research has highlighted the compound's ability to reduce cell viability in various cancer cell lines including breast and lung cancer cells.

- Example: A comparative study showed that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant potency.

The exact mechanism through which this compound exerts its biological effects is still under investigation; however, it is hypothesized to involve:

- Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases.

- Induction of Apoptosis : Through modulation of signaling pathways associated with cell survival.

Comparison with Similar Compounds

Quinazolinone Derivatives

- N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide (): This compound shares the acetamide backbone but incorporates a diazenylphenyl group and lacks the quinazolinone-thioether linkage. DFT studies highlight its planar structure, contrasting with the bicyclic rigidity of the target compound.

- 2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid derivatives (): These derivatives retain the quinazolinone core but replace the trifluoromethoxy group with dichlorophenylmethyl substituents. Synthesis involves hydrogen peroxide oxidation, differing from the thioether coupling used for the target compound.

Triazole-Acetamide Analogues

- 2-(4-(((6-Nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (): Synthesized via click chemistry, this compound replaces the quinazolinone with a triazole-thiazole system. The nitroquinoxaline moiety introduces distinct electronic effects compared to the trifluoromethoxy group.

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Analogues

- IR Spectral Analysis :

The target compound’s carbonyl stretch (C=O) is expected near 1660–1680 cm⁻¹, similar to AJ5d . However, triazole derivatives (e.g., ) lack this band due to tautomeric shifts .

Computational Similarity and Activity Trends

- Tanimoto Similarity: Using MACCS or Morgan fingerprints (–7), the target compound shows moderate similarity (~0.6–0.7) to AJ5d () due to shared quinazolinone and acetamide motifs. Lower similarity (~0.4–0.5) is observed with triazole analogues () .

- The trifluoromethoxy group may enhance blood-brain barrier penetration compared to halogenated derivatives .

Analytical Dereplication Strategies

- Molecular Networking (): High-resolution MS/MS profiles of the target compound would cluster with other quinazolinone-acetamide derivatives (cosine score >0.8). Triazole analogues () would form separate clusters due to divergent fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.